1-Oxa-8-thiaspiro[5.5]undecan-4-one
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Overview
Description
1-Oxa-8-thiaspiro[55]undecan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its spiro ring system
Preparation Methods
The synthesis of 1-Oxa-8-thiaspiro[5.5]undecan-4-one typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the use of aliphatic aldehydes and methyl vinyl ketone through a Robinson annelation reaction, followed by hydrogenation to yield the desired spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
1-Oxa-8-thiaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Oxa-8-thiaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Oxa-8-thiaspiro[5.5]undecan-4-one exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Oxa-8-thiaspiro[5.5]undecan-4-one can be compared with other spirocyclic compounds such as:
1-Oxa-9-thiaspiro[5.5]undecan-4-amine: Similar in structure but with an amine group, leading to different reactivity and applications.
3-Heterospiro[5.5]undecan-9-ones: These compounds have different heteroatoms in the spiro ring, resulting in varied chemical properties and uses. The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14O2S |
---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-oxa-8-thiaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C9H14O2S/c10-8-2-4-11-9(6-8)3-1-5-12-7-9/h1-7H2 |
InChI Key |
LTKWCWCLUVOFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)CCO2)CSC1 |
Origin of Product |
United States |
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